molecular formula C5H4BrN B028378 2-Bromopyridine-15N CAS No. 54267-53-7

2-Bromopyridine-15N

Cat. No.: B028378
CAS No.: 54267-53-7
M. Wt: 158.99 g/mol
InChI Key: IMRWILPUOVGIMU-CDYZYAPPSA-N
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Description

2-Bromopyridine-15N is a nitrogen-15 labeled derivative of 2-Bromopyridine, an aryl bromide with the molecular formula C₅H₄BrN. This compound is used extensively in organic synthesis and serves as an intermediate in various chemical reactions. The nitrogen-15 isotope is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopyridine-15N can be synthesized from 2-aminopyridine-15N through a diazotization reaction followed by bromination. The process involves the following steps :

    Diazotization: 2-aminopyridine-15N is treated with sodium nitrite in the presence of hydrobromic acid at low temperatures to form the diazonium salt.

    Bromination: The diazonium salt is then reacted with bromine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridine-15N undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form pyridine N-oxides.

    Reduction Reactions: It can be reduced to form 2-pyridyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as peracids or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

    Substitution: Products include 2-aminopyridine, 2-hydroxypyridine, and other substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: 2-pyridyl derivatives.

Scientific Research Applications

2-Bromopyridine-15N has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.

    3-Bromopyridine: Bromine atom is located at the third position on the pyridine ring.

    2-Iodopyridine: Contains an iodine atom instead of bromine.

Uniqueness: 2-Bromopyridine-15N is unique due to the presence of the nitrogen-15 isotope, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its reactivity and versatility in various chemical reactions also distinguish it from other similar compounds .

Properties

IUPAC Name

2-bromo(115N)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRWILPUOVGIMU-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[15N]C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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